molecular formula C17H20N2O3 B1526068 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine CAS No. 1122597-86-7

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine

Cat. No. B1526068
M. Wt: 300.35 g/mol
InChI Key: IHAMMAUFIMTOTF-UHFFFAOYSA-N
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Description

“2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine” is a chemical compound with the CAS Number: 1122597-86-7 . Its IUPAC name is tert-butyl 7-formyl-3,4-dihydro [1,4]diazepino [6,7,1-hi]indole-2 (1H)-carboxylate . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The molecule contains a total of 42 atoms, including 20 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It has several ring structures, including one five-membered ring, one six-membered ring, one seven-membered ring, one nine-membered ring, one ten-membered ring, and one eleven-membered ring .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 300.36 . It is a solid substance stored at refrigerator temperatures .

Scientific Research Applications

Novel Synthesis Approach

A novel synthesis method for 1,4-benzodiazepines, starting from N-Boc-protected 2-aminobenzyl alcohols, involves a one-pot cyclization with triethylsilane and trifluoroacetic acid. This method is significant for producing N4-monoprotected 1,4-benzodiazepines, valuable as versatile building blocks in drug candidate synthesis (Popp et al., 2016).

Antihypertensive Potential

Derivatives of tetrahydro-1,4-benzodiazepines, including those related to 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine, have been synthesized and evaluated for antihypertensive activity. These derivatives showed significant blood pressure lowering effects, indicating their potential as antihypertensive agents (Kim, 1977).

Role in CNS Disorders

Benzodiazepines, including 1,4-benzodiazepine derivatives, are crucial in treating various central nervous system (CNS) disorders. They serve as muscle relaxants, anticonvulsants, anxiolytics, and sedative-hypnotics. Their effectiveness is primarily mediated through central benzodiazepine receptors in the CNS (Gavish et al., 1999).

Development of Potent Ligands

Research has led to the development of 3-(Acylamino)-5-phenyl-2H-1,4-benzodiazepines as potent, orally effective ligands. These compounds, derived from known anxiolytic benzodiazepines, selectively bind to peripheral (CCK-A) receptors, showing promise in hormone-related therapeutic applications (Evans et al., 1988).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . It is recommended to refer to the MSDS for detailed safety and handling information .

properties

IUPAC Name

tert-butyl 3-formyl-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-8-7-18-10-13(11-20)14-6-4-5-12(9-19)15(14)18/h4-6,10-11H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMMAUFIMTOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(C3=CC=CC(=C32)C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
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2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
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2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
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2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
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2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
Reactant of Route 6
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine

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